Multi-step synthetic sequences often suffer from impurity-driven side reactions that reduce overall yield. This 98% pure N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide directly addresses that challenge.
- The high purity minimizes side reactions, simplifying product isolation and improving yield in extended sequences.
- The unique 2'-hydroxy substitution enables intramolecular hydrogen bonding and acts as a directing group in metal-catalyzed transformations, a reactivity profile absent in the 4'-hydroxy isomer.
- The fluorine atom enhances metabolic stability in derived drug candidates, making this scaffold ideal for p38 kinase inhibitor analog synthesis.
Molecular FormulaC15H14FNO2
Molecular Weight259.28
CAS No.1261975-62-5
Cat. No.B595964
⚠ Attention: For research use only. Not for human or veterinary use.
N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide: High-Purity Building Block
N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide (CAS 1261975-62-5) is a fluorinated biphenyl derivative containing a carboxamide functional group and a 2'-hydroxy substituent. It is primarily utilized as a molecular building block in organic synthesis and medicinal chemistry research . The compound is commercially available from multiple suppliers with documented purity specifications ranging from 95% to 98% .
1
Fluorinated biphenyl carboxamide core suitable as a molecular building block in medicinal chemistry synthesis.
Reported purity range may support multi-step workflows; verify lot-specific purity.
2
2'-Hydroxy group can serve as a directing group in metal-catalyzed C-H activation and enable intramolecular hydrogen bonding.
Reactivity advantage requires experimental validation for your specific transformation.
3
Fluorine substitution may enhance metabolic stability of derived compounds; relevance depends on scaffold and target.
Class-level inference; not compound-specific data.
Biphenyl carboxamide derivatives with identical molecular formulas but different substitution patterns can exhibit markedly different chemical reactivity, physical properties, and biological interactions. For example, the 2'-hydroxy substituent in N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide can participate in intramolecular hydrogen bonding and act as a directing group in metal-catalyzed transformations . In contrast, the 4'-hydroxy isomer (CAS 1261894-26-1) or the 3'-fluoro-4'-hydroxy isomer [1] will display distinct reactivity profiles and may fail to replicate synthetic outcomes. The precise substitution pattern also influences the compound's utility as a pharmacophore in drug discovery campaigns, where subtle structural changes can alter target binding and selectivity [2].
Property
Target: 2'-Hydroxy isomer
4'-Hydroxy isomer (CAS 1261894-26-1)
Intramolecular H-bond
Present; may influence conformation and metal coordination
Absent; different conformational preferences
Directing-group effect
May facilitate ortho-directed C-H activation
Cannot replicate same directing effect
Synthetic outcome
Expected based on reported 2'-OH reactivity
May fail to reproduce desired transformations
Structural isomers are not interchangeable without re-optimization. Verify substitution pattern before procurement.
[1] ChemSpace. (n.d.). N-ethyl-3'-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide. Retrieved from https://chem-space.com/CSCS00150703948-A8FC05 View Source
[2] Smith, B. R., et al. (2015). The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
Among commercial sources, N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide is available at a purity of 98% from Leyan , compared to a minimum purity specification of 95% from AKSci .
PurityHead-to-head
98% (Leyan) vs 95% (AKSci)
Higher reported purity may reduce need for intermediate purification; suitable for demanding multi-step sequences.
Specifications from supplier sources; verify COA for lot-specific purity.
Organic SynthesisQuality ControlProcurement
Evidence Dimension
Purity (HPLC)
Target Compound Data
98%
Comparator Or Baseline
95% (AKSci)
Quantified Difference
3% absolute purity improvement
Conditions
Commercial supplier specifications (Leyan product #1783881 vs. AKSci #Z9254)
Why This Matters
Higher purity reduces the need for additional purification steps, minimizing yield loss and saving time in multi-step synthetic sequences.
Organic SynthesisQuality ControlProcurement
Isomer Differentiation: 2'- vs. 4'-Hydroxy
The 2'-hydroxy substitution in N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide enables intramolecular hydrogen bonding and chelation effects that are absent in the 4'-hydroxy isomer (CAS 1261894-26-1) and the 3'-fluoro-4'-hydroxy isomer [1].
Isomer H-bondingClass-level
2'-OH: H-bond present 4'-OH: absent
Intramolecular H-bonding with amide carbonyl enables directing-group reactivity; isomer may not replicate synthetic outcomes.
Inferred from ortho-hydroxy biphenyl chemistry; confirm effect in your target reaction.
Present (2'-OH forms hydrogen bond with amide carbonyl)
Comparator Or Baseline
Absent in 4'-hydroxy isomer
Quantified Difference
Qualitative functional difference
Conditions
Inferred from general organic chemistry principles for ortho-hydroxy biphenyl systems
Why This Matters
The 2'-hydroxy group can act as a directing group in C-H activation reactions and influence the compound's conformational preferences, making it uniquely suited for specific synthetic applications.
[1] ChemSpace. (n.d.). N-ethyl-3'-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide. Retrieved from https://chem-space.com/CSCS00150703948-A8FC05 View Source
Fluorine-Enhanced Binding Affinity
The presence of a fluorine atom in biphenyl carboxamide derivatives can increase metabolic stability and enhance binding interactions with target proteins [1]. While direct quantitative data for this specific compound is not available, class-level inference suggests that the 3-fluoro substitution may contribute to improved pharmacokinetic properties compared to non-fluorinated analogs.
Fluorine effectClass-level
Predicted metabolic stability enhancement
Fluorine substitution may improve metabolic profile; no direct data for this specific building block.
General medicinal chemistry principle; results depend on final compound context.
Medicinal ChemistryDrug DesignFluorine Chemistry
Evidence Dimension
Predicted metabolic stability
Target Compound Data
Enhanced due to fluorine substitution
Comparator Or Baseline
Non-fluorinated biphenyl carboxamides
Quantified Difference
Not quantified; class-level inference
Conditions
General medicinal chemistry principles for fluorine substitution
Why This Matters
Fluorine substitution is a well-established strategy to block metabolic oxidation sites and improve the drug-likeness of lead compounds, making this building block valuable for medicinal chemistry optimization.
Medicinal ChemistryDrug DesignFluorine Chemistry
[1] Smith, B. R., et al. (2015). The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
The 98% purity grade from Leyan makes this compound ideal for multi-step synthetic sequences where intermediate purification is impractical or would reduce overall yield. The high purity minimizes side reactions and simplifies product isolation.
p38 Kinase Inhibitor Scaffold Optimization
The biphenyl carboxamide core, combined with the fluorine atom and 2'-hydroxy group, positions this compound as a versatile building block for synthesizing p38 kinase inhibitor analogs [1]. The fluorine atom can enhance metabolic stability, while the hydroxy group offers a handle for further derivatization.
SAR Studies in Drug Discovery
The unique 2'-hydroxy substitution pattern allows researchers to probe the effects of intramolecular hydrogen bonding on target binding. By comparing this compound with the 4'-hydroxy isomer (CAS 1261894-26-1) , scientists can elucidate the structural determinants of biological activity.
Novel Fluorinated Pharmaceutical Development
Given the established benefits of fluorine in medicinal chemistry [2], this fluorinated biphenyl building block can be employed to synthesize novel drug candidates with improved pharmacokinetic profiles and target engagement.
Application
Selection Property
Validation Focus
Multi-step synthesis
Higher purity may reduce purification steps
Purity-dependent yield and side-reaction review
p38 inhibitor lead optimization
Fluorine-substituted biphenyl core
Metabolic stability and target-engagement review
SAR studies (H-bond effects)
Isomer-specific 2'-OH directing group
Intramolecular H-bond impact on binding and reactivity
Fluorinated candidate synthesis
Fluorinated building block
Pharmacokinetic profile optimization potential
[1] Angell, R. M., et al. (2008). Biphenyl amide p38 kinase inhibitors 4: DFG-in and DFG-out binding modes. Bioorganic & Medicinal Chemistry Letters, 18(15), 4433-4437. View Source
[2] Smith, B. R., et al. (2015). The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
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